molecular formula C21H21FN2O4S B2869853 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894014-04-1

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No. B2869853
CAS RN: 894014-04-1
M. Wt: 416.47
InChI Key: JPCWIBPZDPMLHN-UHFFFAOYSA-N
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Description

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone, also known as FIIN-2, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. It has been shown to have potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activity

In the realm of antimicrobial research, the compound's derivatives have been synthesized to assess their effectiveness against bacterial and fungal pathogens. One study by Janakiramudu et al. (2017) discusses the synthesis of sulfonamides and carbamates using a precursor closely related to "2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone", showing promising antimicrobial potency against various strains. The sulfonamide derivatives, in particular, exhibited significant antifungal activity, highlighting the compound's potential in developing new antimicrobial agents (Janakiramudu et al., 2017).

Anticancer Evaluation

Another significant application involves anticancer research. Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring, targeting human breast cancer cells. Among these compounds, one demonstrated remarkable inhibition of cancer cell proliferation, showcasing the therapeutic potential of derivatives of "this compound" in oncology (Gaur et al., 2022).

Enzyme Inhibition for Therapeutic Applications

The compound's derivatives have also been explored for their inhibitory effects on specific enzymes, presenting another avenue for therapeutic applications. For instance, derivatives have shown potent inhibition against carbonic anhydrase isoenzymes, which are crucial for various physiological functions. Supuran et al. (2013) investigated aromatic sulfonamide inhibitors, indicating their potential in treating diseases like glaucoma and possibly contributing to the development of new diuretics or anticancer drugs (Supuran et al., 2013).

Chemical Development and Molecular Analysis

On the chemical development front, the compound serves as a precursor or intermediate in synthesizing more complex molecules. Hermecz et al. (2001) detailed the synthesis of SR-121463, a vasopressin receptor 2 antagonist, demonstrating the critical role of similar compounds in developing new therapeutics (Hermecz et al., 2001).

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c22-18-7-3-1-5-16(18)15-29(26,27)20-13-24(19-8-4-2-6-17(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCWIBPZDPMLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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